molecular formula C8H6BrF3O B1291504 1-Bromo-2-(2,2,2-trifluoroethoxy)benzene CAS No. 218610-57-2

1-Bromo-2-(2,2,2-trifluoroethoxy)benzene

Cat. No. B1291504
CAS RN: 218610-57-2
M. Wt: 255.03 g/mol
InChI Key: KCDNGJIKOVCQKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated benzene derivatives is a common theme in the provided papers. For instance, the synthesis of 1,3,5-tris(ferrocenylethynyl)benzene derivatives is achieved through palladium-catalyzed cross-coupling reactions . Similarly, the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a natural product, is accomplished starting from a brominated precursor in five steps . These methods could potentially be adapted for the synthesis of 1-Bromo-2-(2,2,2-trifluoroethoxy)benzene by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives is often characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography. For example, the structure of 1-bromo-4-(3,7-dimethyloctyl)benzene is elucidated using NMR and IR spectroscopy, complemented by density functional theory (DFT) calculations . Similarly, the conformation of 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene is studied using dynamic NMR and molecular mechanics calculations . These approaches could be applied to determine the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of brominated benzene derivatives is explored in several papers. For instance, the reactivity of 1-bromo-2-(trifluoromethoxy)benzene with lithium diisopropylamide (LDA) is investigated, leading to various phenyllithium intermediates and subsequent products . The versatility of 1-bromo-3,5-bis(trifluoromethyl)benzene as a starting material for organometallic synthesis is also demonstrated . These studies suggest that this compound could undergo similar organometallic reactions, potentially leading to a range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. For example, the presence of rotational isomers in 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene is indicated by NMR spectroscopy, with isomer interconversion observed upon heating . The solid-state structures of 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives reveal different packing interactions, such as C–Br...π(arene) and Br...Br interactions . These findings suggest that the physical properties of this compound, such as melting point and solubility, could be similarly influenced by its molecular conformation and intermolecular interactions.

Scientific Research Applications

Overview of Related Compounds in Research

Supramolecular Chemistry and Nanotechnology Applications Compounds similar to 1-Bromo-2-(2,2,2-trifluoroethoxy)benzene might be utilized in supramolecular chemistry for their potential in forming structured nanomaterials. These materials have applications ranging from nanotechnology to polymer processing and biomedical fields, exploiting their self-assembly and binding capabilities for creating nanometer-sized structures stabilized by specific intermolecular interactions, such as hydrogen bonding (Cantekin, de Greef, & Palmans, 2012).

Pharmaceutical and Medicinal Chemistry Derivatives of complex benzene compounds, including those with halogen and ether functionalities, often play a crucial role in medicinal chemistry. Their structural motifs are found in a wide array of pharmaceuticals, showcasing the diverse biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. This diversity underscores the importance of chemical modifications, like bromination or the introduction of trifluoroethoxy groups, in altering the biological activity and solubility of these molecules for therapeutic use (Verma, Sinha, & Bansal, 2019).

Material Science and Organic Synthesis In the realm of material science and organic synthesis, compounds bearing bromo and trifluoroethoxy groups are valuable intermediates. They can be used in the synthesis of complex organic molecules, polymers, and electronic materials. Their role in facilitating various organic reactions, including coupling reactions critical for constructing polymeric and small molecule frameworks, is well-documented. This versatility is attributed to the reactivity of the bromo group and the unique electronic properties imparted by the trifluoroethoxy group (Qiu et al., 2009).

Environmental and Toxicological Studies Environmental and toxicological studies often involve the analysis of compounds with bromo and ether groups due to their potential impact on health and the environment. Such studies might include examining the degradation behavior, bioaccumulation, and toxic effects of these compounds. Understanding the environmental fate and potential hazards of chemically related compounds provides insights into safer chemical design and usage practices (Koch & Sures, 2018).

Safety and Hazards

The compound is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it can cause eye and skin irritation and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 1-Bromo-2-(2,2,2-trifluoroethoxy)benzene are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

Without specific knowledge of the compound’s targets, mode of action, and biochemical pathways, it is challenging to predict the molecular and cellular effects of this compound .

properties

IUPAC Name

1-bromo-2-(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-6-3-1-2-4-7(6)13-5-8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDNGJIKOVCQKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626952
Record name 1-Bromo-2-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

218610-57-2
Record name 1-Bromo-2-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-(2,2,2-trifluoroethoxy)benzene
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Synthesis routes and methods I

Procedure details

A solution of 2-bromophenol (5.89 g, 34.0 mmol) and 2,2,2-trifluoroethyliodide (16.8 g, 80.0 mmol) in DMF (60 mL) was treated with potassium carbonate (24.1 g, 174 mmol) at room temperature. The resulting mixture was heated in an oil bath (60° C., 2 d). The solvent was removed in vacuo and the residue dissolved in ether and water. The aqueous layer was extracted with two additional portions of ether and the combined organic extracts were washed with three portions of 1M NaOH solution and dried over Na2SO4. The solvent was removed in vacuo to afford the title compound (50).
Quantity
5.89 g
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reactant
Reaction Step One
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16.8 g
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24.1 g
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reactant
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Quantity
60 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 0.35 g (2 mmol) of 2-bromophenol, 0.63 g (3 mmol) of 2,2,2-trifluoroethyliodide, 0.55 g (4 mmol) of potassium carbonate in 2 Ml of DMF was reacted at 150° C. in a microwave system (Personal Chemistry, Smithcreator) for 30 min. After cooling to RT, the reaction mixture was diluted with water and extracted with ethyl acetate. The organic fraction was dried over MgSO4, filtered and the filtrate was concentrated. The residue was purified by chromatography (5%, 10% successively EtOAc:hexanes) to give the title compound.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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0 (± 1) mol
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